Zanamivir vs. Oseltamivir and Peramivir: Neuraminidase Inhibition Potency Across Influenza A Subtypes
In a fluorescence-based neuraminidase inhibition assay using viral isolates from the 2023-24 Japanese influenza season, the geometric mean (GM) IC₅₀ values of zanamivir against A(H1N1)pdm09 and A(H3N2) were 1.09 nM and 1.64 nM, respectively, compared with oseltamivir (0.90 nM and 0.86 nM) and peramivir (0.62 nM and 0.67 nM) [1]. These data represent the most recent large-scale surveillance of clinical isolate susceptibility.
| Evidence Dimension | Neuraminidase inhibition potency (GM IC₅₀, nM) |
|---|---|
| Target Compound Data | A(H1N1)pdm09: 1.09 nM; A(H3N2): 1.64 nM |
| Comparator Or Baseline | Oseltamivir: A(H1N1)pdm09 0.90 nM, A(H3N2) 0.86 nM; Peramivir: A(H1N1)pdm09 0.62 nM, A(H3N2) 0.67 nM |
| Quantified Difference | Zanamivir IC₅₀ 1.2–1.9× higher than peramivir; 1.2–1.9× higher than oseltamivir in A subtypes |
| Conditions | Fluorescence-based neuraminidase inhibition assay; 16 A(H1N1)pdm09 and 19 A(H3N2) clinical isolates, Japan 2023-24 season |
Why This Matters
This establishes the exact IC₅₀ benchmark for zanamivir against contemporary clinical isolates, enabling researchers to validate assay sensitivity and correctly interpret inhibition data against peramivir's greater A-subtype potency.
- [1] Goto T, Kawai N, Bando T, et al. In vitro neuraminidase inhibitory concentrations (IC₅₀) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons. J Infect Chemother. 2025;31(3):102602. GM IC₅₀ values: oseltamivir 0.90 nM, peramivir 0.62 nM, zanamivir 1.09 nM, laninamivir 2.77 nM for A(H1N1)pdm09. View Source
